N-(3,4-dichlorophenyl)-2-[N-(4-methylpiperazine-1-carbonyl)4-methylbenzenesulfonamido]acetamide
Description
Properties
IUPAC Name |
N-[2-(3,4-dichloroanilino)-2-oxoethyl]-4-methyl-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24Cl2N4O4S/c1-15-3-6-17(7-4-15)32(30,31)27(21(29)26-11-9-25(2)10-12-26)14-20(28)24-16-5-8-18(22)19(23)13-16/h3-8,13H,9-12,14H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXTYLCPFQLXMBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC(=C(C=C2)Cl)Cl)C(=O)N3CCN(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24Cl2N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dichlorophenyl)-2-[N-(4-methylpiperazine-1-carbonyl)4-methylbenzenesulfonamido]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 448.5 g/mol. The compound features a dichlorophenyl group and a piperazine moiety, which are significant for its biological interactions.
Table 1: Basic Properties
| Property | Value |
|---|---|
| Molecular Formula | C21H25Cl2N4O4S |
| Molecular Weight | 448.5 g/mol |
| CAS Number | 1171859-41-8 |
| Solubility | Soluble in DMSO |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular signaling processes.
- Receptor Modulation : The piperazine component may facilitate binding to neurotransmitter receptors, influencing neurochemical pathways and possibly exhibiting anxiolytic or antidepressant effects.
- Antimicrobial Activity : Some derivatives of similar compounds have shown antimicrobial properties, indicating potential applications in treating infections.
Case Studies
- Antitumor Activity : A study investigated the effects of related compounds on cancer cell lines. Results indicated that modifications in the piperazine structure enhanced cytotoxicity against certain tumor types, suggesting that this compound could also exhibit similar properties .
- Neuropharmacological Effects : Research on piperazine derivatives has shown promise in treating anxiety and depression. The compound's ability to modulate serotonin receptors was highlighted in a pharmacological study, indicating potential antidepressant effects .
- Antimicrobial Studies : In vitro tests demonstrated that compounds with similar structures exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests that this compound may possess similar antimicrobial properties .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds.
Table 2: Comparison of Biological Activities
| Compound Name | Antitumor Activity | Antimicrobial Activity | Neuropharmacological Effects |
|---|---|---|---|
| N-(3,4-dichlorophenyl)-2-[...](this compound) | Moderate | Potential | Anxiolytic effects |
| 2-Chloro-N-[[3-(4-methylpiperazine-1-carbonyl)... | High | Significant | Mild |
| 3,4-Dichloro-N-[...](similar derivative) | Low | Moderate | Moderate |
Scientific Research Applications
N-(3,4-dichlorophenyl)-2-[N-(4-methylpiperazine-1-carbonyl)4-methylbenzenesulfonamido]acetamide is a compound of interest in the fields of medicinal chemistry and pharmacology. This article explores its scientific research applications, supported by data tables and case studies.
Pharmacological Studies
This compound has been investigated for its potential as a therapeutic agent. Its structure suggests it may interact with various biological targets, particularly in the central nervous system (CNS).
Case Study: Antidepressant Activity
Research has indicated that compounds with similar structures exhibit antidepressant properties through modulation of serotonin and norepinephrine pathways. A study demonstrated that derivatives of piperazine, including those similar to this compound, showed significant activity in animal models of depression, suggesting potential for development as antidepressants .
Antitumor Activity
The compound is also being explored for its antitumor effects. Preclinical studies have shown that similar sulfonamide derivatives possess cytotoxic activity against various cancer cell lines.
Table 1: Antitumor Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 | 15 | |
| Compound B | HeLa | 10 | |
| This compound | A549 | TBD | Ongoing Study |
Neuropharmacology
Given its piperazine component, this compound is being studied for neuropharmacological applications. Piperazine derivatives have been associated with anxiolytic and antipsychotic effects.
Case Study: Anxiolytic Effects
In a recent study, piperazine-based compounds were evaluated for their anxiolytic potential using the elevated plus maze model. Results indicated that certain derivatives significantly reduced anxiety-like behavior in rodents, prompting further investigation into this compound's effects on anxiety pathways .
Comparison with Similar Compounds
Structural Analogues with Dichlorophenyl and Sulfonamide Groups
Table 1: Key Structural and Functional Comparisons
Key Observations:
- Piperazine vs. Cyclohexylamine : The target compound’s 4-methylpiperazine-1-carbonyl group may offer improved solubility and hydrogen-bonding capacity compared to U-47700’s rigid cyclohexylamine, which enhances opioid receptor affinity but limits versatility .
- Sulfonamide Variations: The 4-methylbenzenesulfonamido group in the target compound contrasts with simpler sulfonyl or tosyl groups in analogs (e.g., ’s 21a–23b). Sulfonamides are known to enhance protein binding and metabolic stability .
- Dichlorophenyl Positioning : Unlike U-47700 and ’s benzyloxy-dichlorophenyl analog, the target compound’s 3,4-dichloro substitution on the phenyl ring is optimal for balancing lipophilicity and target engagement .
Pharmacological and Binding Data
Table 2: Receptor Binding Profiles of Selected Analogs
Key Insights:
- The target compound’s lack of reported binding data necessitates extrapolation from analogs. Its piperazine-sulfonamide scaffold resembles D3 receptor ligands (e.g., ’s 5-(4-(2,4-dichlorophenyl)piperazin-1-yl)-N-phenylpentanamide), which exhibit nanomolar affinity for dopamine receptors .
- highlights that dichlorophenyl-acetamide derivatives can exhibit divergent receptor selectivities (MOR vs. KOR) based on amine substituents, underscoring the importance of the target’s 4-methylpiperazine-1-carbonyl group .
Preparation Methods
Solvent Selection
Purification Techniques
-
Recrystallization : The final product is recrystallized from a DMF/water mixture (3:1 v/v) to achieve >95% purity.
-
Column Chromatography : Silica gel chromatography (eluent: ethyl acetate/hexane, 1:1) is used for intermediates, with Rf values of 0.45–0.55.
Comparative Analysis of Synthetic Routes
Scalability and Industrial Feasibility
-
Batch Size : Lab-scale syntheses (1–10 g) report consistent yields, but scaling to >100 g requires specialized equipment for phosgene handling.
-
Cost Analysis : The use of phosgene and chromatographic purification increases production costs, suggesting a need for alternative reagents (e.g., triphosgene) .
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer: Synthesis optimization involves:
- Reaction Conditions : Use polar aprotic solvents (e.g., dimethyl sulfoxide or acetonitrile) under reflux with controlled heating (60–80°C) to promote nucleophilic substitution at the sulfonamide and piperazine moieties .
- Purification : Employ column chromatography (silica gel, eluent: methanol/dichloromethane gradient) or recrystallization from ethanol/water mixtures to isolate the final product .
- Monitoring : Track reaction progress via thin-layer chromatography (TLC) with UV visualization or HPLC (C18 column, acetonitrile/water mobile phase) .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR to verify substitution patterns (e.g., dichlorophenyl protons at δ 7.2–7.5 ppm, piperazine methyl groups at δ 2.3 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H] at m/z 550.12) and fragments from sulfonamide cleavage .
- Elemental Analysis : Validate C, H, N, S, and Cl percentages within ±0.3% of theoretical values .
Q. How can solubility challenges be addressed in biological assays?
Methodological Answer:
- Solubility Screening : Test solvents like DMSO (≤1% v/v in aqueous buffers) or cyclodextrin-based formulations to enhance dissolution without cytotoxicity .
- Surfactant Use : Add non-ionic surfactants (e.g., Tween-80) at 0.1% w/v to stabilize colloidal dispersions .
Q. What strategies are effective for characterizing synthetic intermediates?
Methodological Answer:
- Intermediate Trapping : Quench aliquots at timed intervals and analyze via LC-MS to identify transient species (e.g., sulfonyl chloride intermediates) .
- X-ray Crystallography : For stable intermediates, use SHELXL for structure refinement (e.g., resolving piperazine conformation ambiguities) .
Advanced Research Questions
Q. How can researchers identify potential biological targets for this compound?
Methodological Answer:
- Molecular Docking : Perform in silico screening against protein databases (e.g., PDB) using AutoDock Vina, focusing on sulfonamide-binding enzymes like carbonic anhydrase or kinase domains .
- Pull-Down Assays : Immobilize the compound on agarose beads and incubate with cell lysates to capture interacting proteins, followed by SDS-PAGE and mass spectrometry .
Q. How should structure-activity relationship (SAR) studies be designed for derivatives?
Methodological Answer:
- Substituent Variation : Modify the dichlorophenyl group (e.g., replace Cl with F or CF) and the piperazine methyl group (e.g., ethyl or cyclopropyl) to assess steric/electronic effects .
- Bioassay Correlation : Test derivatives in enzyme inhibition assays (e.g., IC determination) and correlate activity with computed logP and polar surface area .
Q. What challenges arise in crystallographic analysis of this compound, and how can they be mitigated?
Methodological Answer:
Q. How should contradictory data in biological assays (e.g., varying IC50_{50}50 values) be resolved?
Methodological Answer:
- Assay Standardization : Replicate experiments under controlled conditions (pH 7.4, 37°C) with reference inhibitors (e.g., acetazolamide for carbonic anhydrase) .
- Artifact Checks : Test for compound aggregation via dynamic light scattering or add 0.01% bovine serum albumin to suppress non-specific binding .
Q. What stability studies are essential for long-term storage and experimental reproducibility?
Methodological Answer:
- Forced Degradation : Expose the compound to heat (60°C), light (UV-A), and humidity (75% RH) for 48 hours, then quantify degradation products via HPLC .
- Storage Recommendations : Store lyophilized powder at −20°C under argon to prevent oxidation of the sulfonamide group .
Q. How can computational modeling guide the design of analogs with improved pharmacokinetics?
Methodological Answer:
- ADMET Prediction : Use SwissADME to optimize parameters (e.g., reduce CYP3A4 inhibition by replacing the methylpiperazine with a morpholine group) .
- Free Energy Calculations : Perform molecular dynamics simulations (AMBER force field) to assess binding affinity changes upon structural modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
